molecular formula C10H9F2NO4 B14047123 1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-2-one

1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-2-one

Cat. No.: B14047123
M. Wt: 245.18 g/mol
InChI Key: ALNQXPGFKNPYFZ-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-2-one is an organic compound with the molecular formula C10H9F2NO4 This compound is characterized by the presence of a difluoromethoxy group and a nitro group attached to a phenyl ring, which is further connected to a propan-2-one moiety

Preparation Methods

The synthesis of 1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(difluoromethoxy)-3-nitrobenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. Specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired purity and yield of the product.

Chemical Reactions Analysis

1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(2-(difluoromethoxy)-3-aminophenyl)propan-2-one.

    Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like alkoxides or amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate enzymatic activities and signal transduction pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-2-one can be compared with other similar compounds, such as:

    Phenylacetone: Similar in structure but lacks the difluoromethoxy and nitro groups, resulting in different chemical and biological properties.

    1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one: Shares the difluoromethoxy and nitro groups but differs in the position of these groups on the phenyl ring, leading to variations in reactivity and applications.

    1-(Benzyloxy)propan-2-one:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9F2NO4

Molecular Weight

245.18 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-3-nitrophenyl]propan-2-one

InChI

InChI=1S/C10H9F2NO4/c1-6(14)5-7-3-2-4-8(13(15)16)9(7)17-10(11)12/h2-4,10H,5H2,1H3

InChI Key

ALNQXPGFKNPYFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)[N+](=O)[O-])OC(F)F

Origin of Product

United States

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